REACTION_CXSMILES
|
C(OCC)C.[CH3:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[Cl:16])=[O:8].[Br-].CO.[NH:20]1[CH:24]=[CH:23][N:22]=[CH:21]1>>[Cl:16][C:10]1[CH:11]=[C:12]([Cl:15])[CH:13]=[CH:14][C:9]=1[C:7](=[O:8])[CH2:6][N:20]1[CH:24]=[CH:23][N:22]=[CH:21]1
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=C(C=C1)Cl)Cl
|
Name
|
solution
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer was washed with 3×500 ml portions of saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
STIRRING
|
Details
|
stirred in the cold overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
ADDITION
|
Details
|
poured into 1600 ml of H2O with separation of an oil
|
Type
|
CUSTOM
|
Details
|
the aqueous layer decanted
|
Type
|
EXTRACTION
|
Details
|
the oil extracted 2×300 ml of methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic phase was washed 2×300 ml of H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(CN2C=NC=C2)=O)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108.8 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |